molecular formula C19H19FN2O5 B11245973 methyl 2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11245973
M. Wt: 374.4 g/mol
InChI Key: SHQKBEYYVRNGEW-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-4-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form the pyrano[3,2-c]pyridine core.

    Substitution Reactions: Introducing the fluorophenyl and hydroxyethyl groups.

    Esterification: Forming the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-4-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

METHYL 2-AMINO-4-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-4-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-AMINO-4-(2-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE
  • METHYL 2-AMINO-4-(2-BROMOPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE

Uniqueness

The presence of the fluorophenyl group in METHYL 2-AMINO-4-(2-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE imparts unique chemical and biological properties compared to its chloro- and bromo- analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19FN2O5

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C19H19FN2O5/c1-10-9-13-15(18(24)22(10)7-8-23)14(11-5-3-4-6-12(11)20)16(17(21)27-13)19(25)26-2/h3-6,9,14,23H,7-8,21H2,1-2H3

InChI Key

SHQKBEYYVRNGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3F)C(=O)N1CCO

Origin of Product

United States

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